2-环丙基-4-(4-氟苯基)-3-喹啉甲醇-d5

描述

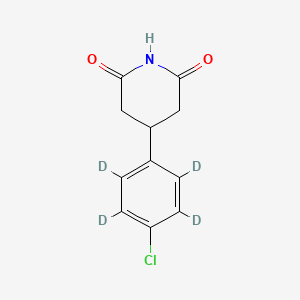

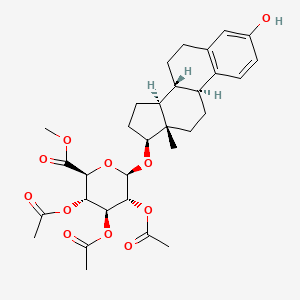

“2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is a chemical compound. It’s an impurity in the production of Pitavastatin, a potent HMG-CoA reductase inhibitor used for hypercholesterolemia (elevated cholesterol) and prevention of cardiovascular disease .

Synthesis Analysis

The synthesis of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” involves reacting 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution. This solution, acting as a reducing agent, reduces an ester carbonyl into an alcoholic hydroxyl to obtain the final product .Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” is C19H16FNO. The average mass is 293.335 Da and the monoisotopic mass is 293.121582 Da .科学研究应用

GPCR Ligand Evaluation and Anticancer Properties

- 研究人员已经确定并评估了新型的2-环丙基-3-乙炔基-4-(4-氟苯基)喹啉类化合物作为G蛋白偶联受体(GPCR)配体。这些化合物显示出作为PI3-激酶抑制剂的显著潜力,并在体外研究中对乳腺和皮肤癌细胞系表现出相当高的疗效(Thangarasu, Selvi, & Manikandan, 2018)。

Intermediate Synthesis for Statin Development

- 该化合物在匹伐他汀合成中起着重要的中间体作用,匹伐他汀是一种用于降低血脂的药物。通过各种化学反应合成了该化合物,展示了它在制药生产中的实用性(Wang Zhixiang, 2008)。

HMG-CoA Reductase Inhibition

- 在心血管疾病的背景下,已经合成并评估了2-环丙基-4-(4-氟苯基)喹啉衍生物对HMG-CoA还原酶的抑制能力,这是胆固醇合成中的关键酶。这些研究突显了该化合物在开发新型降胆固醇药物中的重要性(Suzuki et al., 2001)。

Anti-Inflammatory and Molecular Docking Studies

- 已合成了一种2-环丙基-4-(4-氟苯基)喹啉类似物,并对其抗炎特性进行了研究。这项研究还包括分子对接分析,以探索该化合物的潜在治疗应用(Sureshkumar et al., 2017)。

Development of Antimicrobial Agents

- 该化合物已被用于合成具有潜在抗菌特性的各种衍生物。这包括对喹啉环结构修饰及其对抗菌活性的影响的研究(Patel, Patel, & Chauhan, 2007)。

Photostability and Photochemical Studies

- 还进行了关于喹啉衍生物的光化学性质的研究,其中包括类似于2-环丙基-4-(4-氟苯基)-3-喹啉甲醇-d5的化合物。这些研究对于了解这些化合物在不同光照条件下的稳定性和行为至关重要(Mella, Fasani, & Albini, 2001)。

安全和危害

The safety information for “2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5” indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It’s also recommended to avoid dust formation and breathing in mist, gas, or vapors .

作用机制

Target of Action

The compound 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known as [4-(4-Fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol, is a derivative of Pitavastatin . Pitavastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin, and by extension its derivatives, work by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol biosynthesis . By blocking this step, the compound effectively reduces the production of cholesterol and other lipids, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL . By inhibiting HMG-CoA Reductase, the compound disrupts this pathway, leading to a decrease in the levels of these lipids .

Pharmacokinetics

Pitavastatin is known to have good bioavailability and is metabolized in the liver

Result of Action

The primary result of the action of this compound is a reduction in the levels of cholesterol, LDL, and VLDL . This can help reduce the risk of cardiovascular disease, including conditions such as atherosclerosis, heart attack, and stroke .

属性

IUPAC Name |

[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZDBNPUFMDGFZ-ZUIAZTCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Isopropylsulfanyl)-3-pyridinyl]formamide](/img/structure/B585934.png)

![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/no-structure.png)

![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)

![1H-Pyrido[3'',4'':2',3']indolo[4',5':4,5]imidazo[1,2-c]quinazoline](/img/structure/B585942.png)

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)